[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride: is an organic compound with the molecular formula C5H5ClF2N2O2S. This compound is notable for its unique structure, which includes both a difluoromethyl group and an imidazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride typically involves the reaction of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanol with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride can undergo nucleophilic substitution reactions, where the chloride group is replaced by various nucleophiles such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in redox reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Major Products: The major products of these reactions depend on the specific nucleophile or redox reagent used. For example, substitution with an amine would yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is used to modify biomolecules, potentially altering their activity or stability. It is also investigated for its potential as a pharmacophore in drug design .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its reactivity makes it a valuable intermediate in various chemical processes .
Wirkmechanismus
The mechanism of action of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of new covalent bonds. This reactivity is harnessed in various synthetic applications to introduce sulfonyl and difluoromethyl groups into target molecules .
Vergleich Mit ähnlichen Verbindungen
Methanesulfonyl Chloride: Similar in structure but lacks the difluoromethyl and imidazole groups.
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanol: Similar but lacks the sulfonyl chloride group.
Difluoromethyl Sulfonyl Chloride: Similar but lacks the imidazole ring.
Uniqueness: The uniqueness of [1-(Difluoromethyl)-1H-imidazol-2-yl]methanesulfonyl chloride lies in its combination of a difluoromethyl group, an imidazole ring, and a sulfonyl chloride group. This combination imparts unique reactivity and makes it a versatile building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C5H5ClF2N2O2S |
---|---|
Molekulargewicht |
230.62 g/mol |
IUPAC-Name |
[1-(difluoromethyl)imidazol-2-yl]methanesulfonyl chloride |
InChI |
InChI=1S/C5H5ClF2N2O2S/c6-13(11,12)3-4-9-1-2-10(4)5(7)8/h1-2,5H,3H2 |
InChI-Schlüssel |
UCSMMMFTWSTLGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C(=N1)CS(=O)(=O)Cl)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.